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Chemical Structures and Potency Comparison

The core structural difference lies in the terminal unsaturation: avocadyne has a terminal triple bond (16-

yne), while avocadene has a terminal double bond (16-ene) [1]. This, along with key functional groups,

significantly impacts their biological activity.

The table below summarizes quantitative data on their inhibitory potency.

Compound
Terminal
Unsaturation

IC₅₀ in TEX
Leukemia
Cells (μM)

IC₅₀ in OCI-
AML2 Cells
(μM)

Key Molecular Features for
Activity

Avocadyne Triple bond (16-

yne)

2.33 ± 0.10 [1] 11.41 ± 1.87

[1]

Terminal triple bond, (2R,4R)

stereochemistry, C17 chain, 2,4-
diol [1]

Avocadene Double bond
(16-ene)

Data not
precisely listed

Data not
precisely

listed

Terminal double bond, (2R,4R)
stereochemistry, C17 chain, 2,4-

diol [1]
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Compound
Terminal
Unsaturation

IC₅₀ in TEX
Leukemia
Cells (μM)

IC₅₀ in OCI-
AML2 Cells
(μM)

Key Molecular Features for
Activity

Avocatin B
(1:1 Mix)

Mixture 3.10 ± 0.14 [2] 11.53 ± 3.32
[2]

Eutectic mixture; individual
constituents show antagonism

(Combination Index >1) [2]

Avocadyne is identified as the most potent FAO inhibitor within the Avocatin B mixture, capable of inducing

cell death in leukemia cell lines and patient-derived AML cells while sparing healthy blood cells [2].

Structure-activity relationship (SAR) studies confirm that the terminal triple bond, the odd-numbered

(C17) carbon chain, and the (2R,4R) stereochemistry of the hydroxyl groups are all critical for its

maximum potency [1].

Experimental Evidence and Protocols

The following diagram illustrates the experimental workflow for generating the key data on avocadyne's

potency and mechanism of action.

Compound Treatment

Cell Viability Assay

72h exposure

Mitochondrial Respiration

1h exposure

FAO Enzyme Assay

In vitro assay

IC50 Determination FAO Suppression VLCAD Inhibition

Mechanistic Insight:
Selective AML Cell Death
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Key Experimental Methodologies

Cell Viability and IC₅₀ Determination

Cell Lines: Experiments used AML cell lines like TEX and OCI-AML2, as well as patient-

derived AML cells [2] [1].
Protocol: Cells were treated with compounds for 72 hours. Cell viability was measured using

standard assays (e.g., MTS), and IC₅₀ values were calculated from dose-response curves [1].

Mitochondrial Respiration (FAO) Measurement

Tool: A Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) [1].

Protocol: Intact leukemia cells were treated with compounds for 1 hour. Basal and maximal
respiration were quantified, providing a functional measure of FAO-supported mitochondrial

metabolism [1].

Target Identification

Finding: Avocadyne suppresses FAO by inhibiting the mitochondrial enzyme very long-chain
acyl-CoA dehydrogenase (VLCAD) [1].

Significance: This mechanism differs from other FAO inhibitors like etomoxir (CPT1 inhibitor)
and explains the selective toxicity towards AML cells, which have an abnormal reliance on FAO

[1].

Formulation and Synergistic Effects

Research into delivery systems has revealed important formulation considerations.

Self-Emulsifying Drug Delivery Systems (SEDDS): Avocadene and avocadyne can be

incorporated into SEDDS to form nanoemulsions, significantly improving their bioavailability and
doubling the cytotoxicity against AML cells compared to conventional DMSO delivery [3] [4].

Eutectic Mixture vs. Single Component: A 1:1 molar mixture of avocadene and avocadyne
(Avocatin B) forms a eutectic mixture with a lower melting point, which is beneficial for formulation

[3]. However, when tested for biological activity, the mixture's constituents can be antagonistic,
suggesting that future clinical studies should focus on the more potent avocadyne alone [2].
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Research Implications and Future Directions

The evidence positions avocadyne as a promising lead compound for targeting metabolic vulnerabilities in

diseases like cancer.

Therapeutic Potential: Its ability to selectively inhibit FAO in AML cells and its efficacy in reversing

insulin resistance in models of diet-induced obesity highlight its broad potential [3].
Future Work: The antagonism observed in the Avocatin B mixture strongly suggests that future
preclinical and clinical studies should prioritize the development of avocadyne as a single
agent rather than the natural mixture [2]. Further work is needed to optimize its formulation,

pharmacokinetics, and to validate its efficacy and safety in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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